molecular formula C13H21NO2Si B14082942 6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde

6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde

Cat. No.: B14082942
M. Wt: 251.40 g/mol
InChI Key: DADFGOCSPIHMEH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde typically involves multiple steps. One common method starts with the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, in methylene chloride . The formylation of the protected intermediate is then carried out using n-butyllithium and dimethylformamide in anhydrous tetrahydrofuran at low temperatures . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde primarily involves its reactivity as an aldehyde and the protective role of the tert-butyldimethylsilyl group. The aldehyde group can participate in various nucleophilic addition reactions, while the silyl group protects the hydroxyl functionality during synthetic transformations .

Properties

Molecular Formula

C13H21NO2Si

Molecular Weight

251.40 g/mol

IUPAC Name

6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-3-carbaldehyde

InChI

InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-10-12-7-6-11(9-15)8-14-12/h6-9H,10H2,1-5H3

InChI Key

DADFGOCSPIHMEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)C=O

Origin of Product

United States

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